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Compound of Interest

Compound Name: BI-1935

Cat. No.: B606076 Get Quote

This guide provides a detailed comparison of BI-1935, a potent inhibitor of soluble epoxide

hydrolase (sEH), with other notable sEH inhibitors. The information is intended for researchers,

scientists, and drug development professionals, offering a comprehensive overview of its

selectivity, supported by experimental data and protocols.

Introduction to Soluble Epoxide Hydrolase and its
Inhibition
Soluble epoxide hydrolase (sEH) is a key enzyme in the arachidonic acid cascade, responsible

for the metabolism of epoxyeicosatrienoic acids (EETs) into their corresponding

dihydroxyeicosatrienoic acids (DHETs).[1] EETs possess anti-inflammatory, vasodilatory, and

analgesic properties. By inhibiting sEH, the levels of beneficial EETs are increased, making

sEH a promising therapeutic target for cardiovascular diseases, inflammation, and pain.[1]

BI-1935 is a potent and selective small molecule inhibitor of sEH, with an IC50 of 7 nM for the

human enzyme.[1] This guide will delve into the selectivity profile of BI-1935 and compare it

with other well-known sEH inhibitors.

Comparative Selectivity and Potency of sEH
Inhibitors
The following table summarizes the in vitro potency of BI-1935 and other sEH inhibitors against

the human sEH enzyme.
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Compound Human sEH IC50

BI-1935 7 nM[1]

TPPU 3.7 nM[2]

GSK2256294A 27 pM[3][4]

AUDA 69 nM[5]

AR9281
Potent inhibitor (specific IC50 not available in

provided results)[6][7]

Selectivity Profile of BI-1935 and Comparators
A critical aspect of a good chemical probe is its selectivity for the intended target over other

proteins. The following tables provide a comparative overview of the selectivity of BI-1935 and

other sEH inhibitors against key off-targets.

Table 2.1: Selectivity of BI-1935 against a Panel of Off-Targets

BI-1935 was screened against a Eurofins Safety Panel of 67 targets. The majority of these

targets showed minimal inhibition. The most significant off-target activities are detailed below.

Off-Target % Inhibition @ 10 µM IC50

Thromboxane Synthase 96% Not available

5-Lipoxygenase (5-LOX) 66% Not available

Additionally, BI-1935 demonstrated high selectivity against certain cytochrome P450 enzymes.

Off-Target Fold Selectivity

hCYP2J2 >100-fold

hCYP2C9 >100-fold

hCYP2C19 >100-fold
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Table 2.2: Comparative Selectivity of Other sEH Inhibitors

Direct, head-to-head selectivity data for other sEH inhibitors against the specific off-targets of

BI-1935 is limited in the available literature. However, some general selectivity information is

available.

Compound
Known Off-Targets / Selectivity
Information

TPPU Dual inhibitor of sEH and p38 kinase.[1]

GSK2256294A

Tested against a large panel of enzymes,

receptors, and ion channels with good

selectivity.[3]

AUDA

Known to have synergistic effects when

combined with COX and 5-LOX inhibitors,

suggesting potential interactions with the

broader arachidonic acid cascade.[6]

PTUPB (Dual Inhibitor)

A dual inhibitor of sEH (IC50 = 0.9 nM) and

COX-2 (IC50 = 1.26 µM), highlighting the

potential for cross-reactivity within the

arachidonic acid pathway.[8]

Experimental Protocols
The determination of sEH inhibition and selectivity is crucial for the validation of compounds

like BI-1935. Below are detailed methodologies for key experiments.

In Vitro sEH Inhibition Assay (Fluorescence-based)
This assay is commonly used to determine the potency of sEH inhibitors.

Principle: The assay measures the hydrolysis of a non-fluorescent substrate by sEH to a highly

fluorescent product. The reduction in fluorescence in the presence of an inhibitor is proportional

to its inhibitory activity.

Materials:
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Recombinant human sEH enzyme

sEH assay buffer (e.g., Tris-HCl buffer, pH 7.4)

Fluorescent substrate (e.g., (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-

yl)-methyl ester - PHOME)

Test compound (e.g., BI-1935) and known sEH inhibitor (positive control)

96-well black microplates

Fluorescence plate reader

Procedure:

Prepare serial dilutions of the test compound and the positive control in the assay buffer.

Add a fixed amount of recombinant human sEH to each well of the microplate.

Add the diluted test compounds and controls to the respective wells.

Incubate the plate for a defined period (e.g., 15 minutes) at a controlled temperature (e.g.,

30°C) to allow the inhibitor to bind to the enzyme.

Initiate the enzymatic reaction by adding the fluorescent substrate to all wells.

Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g.,

Ex/Em = 330/465 nm for the product of PHOME) over time.

Calculate the rate of reaction for each concentration of the inhibitor.

Plot the reaction rate against the inhibitor concentration and fit the data to a suitable

equation (e.g., four-parameter logistic equation) to determine the IC50 value.

Selectivity Profiling
To assess the selectivity of an sEH inhibitor, its activity is tested against a panel of other

enzymes, receptors, and ion channels.
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General Workflow:

Panel Selection: A broad panel of targets is chosen, often including enzymes from related

pathways (e.g., COX-1, COX-2, 5-LOX, other hydrolases, CYPs), as well as common off-

targets from safety panels.

Assay Execution: The test compound is screened against each target in the panel at a fixed

concentration (e.g., 10 µM) in duplicate or triplicate. The assays for each target are

performed according to established protocols, which may be radiometric, fluorescent,

colorimetric, or based on other detection methods.

Hit Identification: Targets that show significant inhibition (e.g., >50% inhibition) are identified

as "hits."

Dose-Response Analysis: For the identified hits, a full dose-response curve is generated to

determine the IC50 value of the test compound for that off-target.

Selectivity Calculation: The selectivity is typically expressed as the ratio of the IC50 for the

off-target to the IC50 for the primary target (sEH). A higher ratio indicates greater selectivity.

Signaling Pathway and Experimental Workflow
Diagrams
To visually represent the context of BI-1935's action and the process of its validation, the

following diagrams are provided.
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Caption: The sEH signaling pathway and the inhibitory action of BI-1935.
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Caption: Experimental workflow for the validation of an sEH inhibitor.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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